tribromoerbium;hydrate

Description

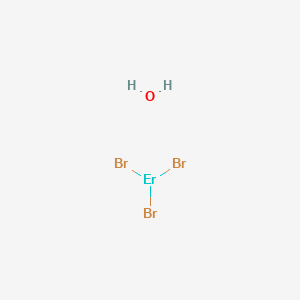

Tribromoerbium hydrate (IUPAC name: tribromoerbium hydrate) is a hydrated erbium(III) bromide compound with the formula ErBr₃·xH₂O . It is classified under PubChem CID 16217294 and is commonly referred to as erbium(III) bromide nonahydrate in its fully hydrated form. This compound is part of the lanthanide halide hydrate family, characterized by the presence of erbium (a rare-earth element) coordinated with three bromide ions and variable water molecules. Key identifiers include:

- Linear Formula: ErBr₃·xH₂O

- SMILES: BrErBr.O

- InChI Key: NFXGQBUPAJVAEP-UHFFFAOYSA-K .

Tribromoerbium hydrate is primarily used in research settings, particularly in the synthesis of erbium-based materials and as a precursor for catalysts or luminescent materials.

Properties

IUPAC Name |

tribromoerbium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXGQBUPAJVAEP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Er](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3ErH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Erbium(III) bromide hydrate is typically prepared by dissolving erbium(III) oxide or erbium carbonate in hydrobromic acid. This process results in the formation of the hydrate, which cannot be dehydrated without partial hydrolysis . The anhydrous form of erbium(III) bromide is prepared by the direct reaction of erbium metal with bromine .

Chemical Reactions Analysis

Erbium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: It can undergo substitution reactions with other halides or ligands.

Hydrolysis: The hydrate form can undergo partial hydrolysis when attempts are made to dehydrate it.

Common reagents used in these reactions include hydrobromic acid for preparation and other halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Erbium(III) bromide hydrate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in chemical synthesis and analysis.

Medicine: It is used in the development of certain medical devices and treatments.

Industry: It is used in water treatment, crystal growth applications, and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of erbium(III) bromide hydrate involves its interaction with other molecules and ions. It can act as a Lewis acid, facilitating various chemical reactions. The specific molecular targets and pathways depend on the application and the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Insights

Structural Features

- Lanthanide Bromide Hydrates : Both ErBr₃·xH₂O and HoBr₃·xH₂O likely adopt similar octahedral or trigonal prismatic coordination geometries, with water molecules occupying lattice sites. The exact structure depends on hydration level and crystallization conditions .

- Chloride vs. Bromide : Smaller Cl⁻ ions result in shorter metal-ligand bond lengths compared to Br⁻, influencing lattice energy and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.